Levomepromazine hydrochloride
Overview
Description
Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic drug . It is a low-potency antipsychotic (approximately half as potent as chlorpromazine) with strong analgesic, hypnotic, and antiemetic properties that are primarily used in palliative care . Brand names include Nozinan, Levoprome, Detenler, Hirnamin, Levotomin, and Neurocil .
Molecular Structure Analysis
The molecular structure of Levomepromazine hydrochloride has been analyzed in several studies . It is a tricyclic heterocycle with a sulfur atom in position 5 and a nitrogen atom in position 10 .
Physical And Chemical Properties Analysis
Levomepromazine hydrochloride’s physical and chemical properties have been analyzed in several studies . For example, it has been found that common excipients of the dosage forms (fructose, glucose, lactose) did not affect the measurement even at concentrations 200 times higher than phenothiazine .
Scientific Research Applications
Palliative Care
Field
Application
Levomepromazine is used in palliative care for symptom control. It is an antipsychotic drug that is used clinically for a variety of distressing symptoms in palliative and end-of-life care .
Methods of Application
The drug is administered to patients in palliative care settings, but the specific methods of application and experimental procedures are not detailed in the source .
Results or Outcomes
The drug seems to be clinically effective and multi-factorial in application for end-of-life care. However, the supporting evidence is limited to open series and case reports .
Pharmaceutical Formulations
Field
Chemistry - Pharmaceutical Formulations
Application
Levomepromazine is one of the most commonly used phenothiazines in therapy. It is used in pharmaceutical formulations .
Methods of Application
The determination of Levomepromazine in pharmaceutical formulations is based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product that is detected by either VIS spectrometry or spectrofluorimetry .
Results or Outcomes
The method was used for the phenothiazine assay in authentic samples of commercial pharmaceutical formulations, and the results were in good agreement with the official pharmacopoeial method .
Treatment of Psychosis
Field
Application
Levomepromazine is used for the treatment of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder .
Methods of Application
The drug is administered orally or via injection. The specific methods of application and experimental procedures are not detailed in the source .
Results or Outcomes
Levomepromazine has been found to be effective in treating psychosis and manic phases of bipolar disorder. However, it should be used with caution in the treatment of agitated depressions, as it can cause akathisia as a side effect, which could worsen the agitation .
Treatment of Nausea and Insomnia
Field
Application
Levomepromazine is also used at lower doses for the treatment of nausea and insomnia .
Results or Outcomes
Levomepromazine has been found to be effective in treating nausea and insomnia. However, the specific results or outcomes are not detailed in the source .
Management of Terminal Pain and Distress
Application
Levomepromazine hydrochloride is indicated in the management of terminal pain and accompanying restlessness or distress .
Results or Outcomes
The drug seems to be clinically effective in managing terminal pain and accompanying restlessness or distress. However, the specific results or outcomes are not detailed in the source .
Analgesic for Moderate to Severe Pain
Field
Application
Levomepromazine can be used as an analgesic for moderate to severe pain in non-ambulant patients .
Methods of Application
The drug is administered to patients in non-ambulant settings, but the specific methods of application and experimental procedures are not detailed in the source .
Results or Outcomes
Levomepromazine has been found to be effective in managing moderate to severe pain. However, the specific results or outcomes are not detailed in the source .
Treatment of Restlessness and Confusion in Terminally Ill Patients
Application
Levomepromazine is sometimes given as an injection to people who are terminally ill to help ease distressing symptoms such as restlessness and confusion .
Results or Outcomes
Levomepromazine has been found to be effective in managing restlessness and confusion in terminally ill patients. However, the specific results or outcomes are not detailed in the source .
Safety And Hazards
Levomepromazine hydrochloride is harmful if swallowed and may cause drowsiness or dizziness . It is advised to avoid breathing dust, avoid contacting with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGFPIWRAEFAN-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levomepromazine hydrochloride | |
CAS RN |
1236-99-3 | |
Record name | Levomepromazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomepromazine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomepromazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOMEPROMAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BB1Y2586 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.